2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1207032-04-9
VCID: VC4677952
InChI: InChI=1S/C14H13NO4/c1-8-4-10-5-9(2-3-12(10)18-8)13-6-11(15-19-13)7-14(16)17/h2-3,5-6,8H,4,7H2,1H3,(H,16,17)
SMILES: CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)O
Molecular Formula: C14H13NO4
Molecular Weight: 259.261

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid

CAS No.: 1207032-04-9

Cat. No.: VC4677952

Molecular Formula: C14H13NO4

Molecular Weight: 259.261

* For research use only. Not for human or veterinary use.

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid - 1207032-04-9

Specification

CAS No. 1207032-04-9
Molecular Formula C14H13NO4
Molecular Weight 259.261
IUPAC Name 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetic acid
Standard InChI InChI=1S/C14H13NO4/c1-8-4-10-5-9(2-3-12(10)18-8)13-6-11(15-19-13)7-14(16)17/h2-3,5-6,8H,4,7H2,1H3,(H,16,17)
Standard InChI Key HJJOMBQHAFIMPT-UHFFFAOYSA-N
SMILES CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)O

Introduction

Structural Features and Synthesis

Compounds featuring benzofuran and isoxazole rings are typically synthesized through multi-step organic reactions. These processes often involve the use of various solvents and catalysts to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are used to monitor reaction progress, while spectroscopic methods like NMR and FTIR are employed for product characterization.

Biological Activities

Benzofuran and isoxazole derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and herbicidal effects. For example, compounds with similar structures have shown moderate herbicidal and fungicidal activities, suggesting their potential use in agricultural applications. Additionally, the presence of fused heterocyclic rings in these compounds may allow them to interact with biological targets involved in cancer progression, indicating potential anticancer properties.

Research Findings and Applications

While specific research findings on 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid are not available, compounds with similar structures have been evaluated for their biological activities. For instance, derivatives of benzofuran and isoxazole have demonstrated antimicrobial properties against pathogens like Helicobacter pylori, highlighting their relevance in treating gastric infections.

Data Tables

Given the lack of specific data on 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid, the following table summarizes the general properties of related compounds:

Compound NameStructure HighlightsBiological Activity
Benzofuran DerivativesContain benzofuran ringsAnticancer properties
Isoxazole DerivativesFeature isoxazole ringsAntimicrobial activity
Furan-based CompoundsInclude furan moietiesHerbicidal and fungicidal effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator